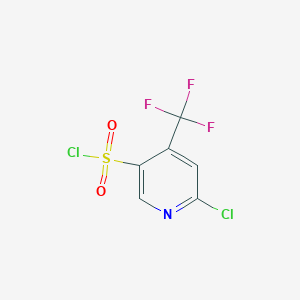

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2F3NO2S. It is known for its significant role in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring, making it a versatile reagent in chemical research and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the chlorination of 4-(trifluoromethyl)pyridine-3-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the pyridine ring . The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, often in the presence of a catalyst to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yield . The industrial process also incorporates purification steps such as distillation or recrystallization to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Lewis acids or bases, depending on the reaction

Solvents: Organic solvents such as dichloromethane, acetonitrile, or toluene

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Organic Synthesis

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is primarily utilized as an intermediate in organic synthesis. It plays a critical role in the construction of complex molecules, especially those required for medicinal chemistry.

- Building Block for Pharmaceuticals : This compound is used to synthesize various pharmaceutical agents. For instance, it has been employed in the preparation of sulfonamido polycyclic pyrazolyl compounds aimed at treating cognitive disorders.

Agrochemical Development

The compound's trifluoromethyl group is particularly valuable in agrochemical formulations, where it serves as a key structural motif in active ingredients.

- Introduction of New Agrochemicals : Over 20 new agrochemical products containing trifluoromethylpyridine motifs have been developed and introduced to the market, showcasing the compound's utility in enhancing agricultural productivity.

Pharmacological Studies

Several studies have reported on the pharmacological applications of compounds derived from this compound.

- Medicinal Chemistry : Compounds synthesized from this intermediate have shown efficacy against various diseases, including fungal infections and gastric disorders . For example, derivatives have been identified as potential treatments for peptic ulcers and related gastrointestinal conditions.

Safety and Handling Considerations

Handling this compound requires caution due to its potential hazards:

- Irritation Risk : The compound can cause skin and eye irritation; therefore, appropriate safety measures should be implemented when working with it.

Mecanismo De Acción

The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. This reactivity is facilitated by the electron-withdrawing effects of the chloro and trifluoromethyl groups, which enhance the electrophilicity of the sulfonyl chloride group . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride

- 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride

- Pyridine-3-sulfonyl chloride

Uniqueness

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable reagent for selective reactions and the synthesis of complex molecules .

Actividad Biológica

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a synthetic organic compound that has garnered attention for its biological activity, particularly in medicinal chemistry. This compound features a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a sulfonyl chloride functional group, enhancing its reactivity and potential applications in drug development and organic synthesis.

- Molecular Formula : C7H4ClF3N2O2S

- Molecular Weight : 227.61 g/mol

- Structure : The compound's structure includes a pyridine ring, which is known for its role in various biological activities due to its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to participate in nucleophilic substitution reactions. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it a valuable intermediate in the synthesis of biologically active molecules.

Biological Applications

-

Antichlamydial Activity :

Recent studies have highlighted the antichlamydial properties of compounds related to sulfonylpyridines. For instance, derivatives containing the trifluoromethyl group were shown to inhibit the growth of Chlamydia trachomatis, indicating that this substituent is crucial for biological activity . The presence of the trifluoromethyl group significantly enhances the efficacy of these compounds. -

Anti-inflammatory Effects :

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, several derivatives were tested for their ability to suppress COX enzyme activity, with promising IC50 values indicating their potential as anti-inflammatory agents . -

Pharmacological Studies :

The incorporation of trifluoromethyl groups into drug candidates has been associated with improved pharmacokinetic properties. Studies have shown that such modifications can enhance the potency and selectivity of compounds against specific biological targets .

Case Studies

-

Study on Antichlamydial Activity :

A recent investigation into sulfonylpyridine derivatives revealed that specific analogs could selectively inhibit C. trachomatis without affecting host cell viability. The study emphasized that compounds lacking the trifluoromethyl group were inactive, underscoring the importance of this substituent in conferring biological activity . -

Anti-inflammatory Screening :

In another study, various pyridine derivatives were synthesized and screened for their anti-inflammatory effects. Some compounds exhibited significant inhibition of COX enzymes, demonstrating potential therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activities and IC50 Values

Propiedades

IUPAC Name |

6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3NO2S/c7-5-1-3(6(9,10)11)4(2-12-5)15(8,13)14/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEGWLVHRMMXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.